2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide

Description

Properties

IUPAC Name |

3,4-bis(1,3-benzodioxol-5-ylmethyl)-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8H,5-6,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUXXEYAJDQQTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474420 |

Source

|

| Record name | 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137809-97-3 |

Source

|

| Record name | 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Source and Isolation of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural sourcing, isolation, and purification of the lignan 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. Primarily isolated from the aerial parts of Hyptis capitata, this document outlines a comprehensive methodology, from the collection and preparation of plant material to the chromatographic separation and final purification of the target compound. The guide is designed to offer both theoretical understanding and practical, field-proven insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of this compound

Lignans are a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1] They are widely distributed in the plant kingdom and have garnered significant attention for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The butenolide or γ-lactone ring is a structural motif present in numerous natural products and has been associated with a range of physiological effects.[3][4]

This compound is a notable lignan distinguished by its butenolide core and two 3,4-methylenedioxybenzyl substituents. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural class suggests potential for pharmacological investigation. Lignans from the Hyptis genus and related families have demonstrated cytotoxic effects against various cancer cell lines.[2][5] Furthermore, the butenolide scaffold itself is a key pharmacophore in compounds exhibiting a range of bioactivities.[3][4] This guide provides the foundational knowledge for obtaining pure this compound, enabling further pharmacological and mechanistic studies.

Natural Source and Distribution

The primary documented natural source of this compound is the plant species Hyptis capitata, a member of the Lamiaceae family.[2][6] This plant is found in tropical regions and is known for its traditional medicinal uses. The target compound has been isolated from the aerial parts of the plant, which include the leaves and stems.[2][6]

The phytochemical landscape of Hyptis capitata is complex, containing a variety of secondary metabolites such as other lignans, triterpenes, flavonoids, and essential oils.[5] This chemical diversity necessitates a multi-step purification strategy to isolate this compound with a high degree of purity.

A Systematic Approach to Isolation and Purification

The following protocol is a comprehensive, multi-stage process designed for the efficient extraction and purification of this compound from the aerial parts of Hyptis capitata. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Plant Material Collection and Preparation

Protocol:

-

Collection: Harvest the aerial parts (leaves and stems) of mature Hyptis capitata plants. Proper botanical identification is crucial to ensure the correct starting material.

-

Cleaning and Drying: Thoroughly wash the collected plant material with distilled water to remove any soil and debris. Air-dry the material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of photosensitive compounds. Alternatively, oven-drying at a controlled temperature (40-50°C) can be employed.

-

Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Rationale: Proper drying and grinding are critical first steps to maximize the extraction efficiency by allowing for greater solvent penetration into the plant matrix.

Extraction of Crude Lignan-Containing Fraction

Protocol:

-

Solvent Selection: Macerate the powdered plant material in methanol or ethanol at room temperature. A solvent-to-solid ratio of 10:1 (v/w) is recommended. The use of a polar solvent like methanol or ethanol is effective for extracting a broad range of secondary metabolites, including lignans.

-

Maceration: Allow the mixture to stand for 48-72 hours with occasional agitation. This allows for sufficient time for the solvent to extract the target compounds.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Rationale: Maceration is a simple and effective extraction method for lignans. Using a rotary evaporator allows for the gentle removal of the solvent without degrading the thermolabile compounds.

Diagram 1: Overall Workflow for Isolation

Caption: A flowchart illustrating the major stages from plant material to the purified compound.

Solvent Partitioning for Preliminary Purification

Protocol:

-

Suspension: Suspend the crude methanolic/ethanolic extract in a mixture of methanol and water (9:1 v/v).

-

Liquid-Liquid Extraction: Perform a liquid-liquid partition of the aqueous methanol suspension against a non-polar solvent such as n-hexane. This will remove highly non-polar compounds like fats and sterols.

-

Further Partitioning: Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as chloroform or dichloromethane. Lignans, being moderately polar, are expected to partition into this phase.

-

Concentration: Concentrate the chloroform/dichloromethane fraction to dryness to obtain a lignan-enriched fraction.

Rationale: Solvent partitioning is a crucial step to simplify the complex crude extract by separating compounds based on their differential solubility in immiscible solvents. This significantly improves the efficiency of subsequent chromatographic steps.

Chromatographic Separation and Purification

This stage involves a series of chromatographic techniques to isolate the target compound from the enriched fraction.

3.4.1. Silica Gel Column Chromatography

Protocol:

-

Column Packing: Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.

-

Sample Loading: Adsorb the lignan-enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1)

-

n-Hexane:Ethyl Acetate (8:2)

-

...and so on, up to 100% Ethyl Acetate.

-

-

Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

Rationale: Silica gel chromatography separates compounds based on their polarity. The gradient elution allows for the sequential separation of compounds with increasing polarity.

3.4.2. Sephadex LH-20 Gel Filtration Chromatography

Protocol:

-

Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a column.

-

Sample Application: Dissolve the combined fractions from the silica gel column that show the presence of the target lignan in a minimal amount of methanol and apply it to the Sephadex LH-20 column.

-

Isocratic Elution: Elute the column with methanol.

-

Fraction Analysis: Collect and analyze the fractions by TLC.

Rationale: Sephadex LH-20 separates molecules primarily based on their size, but also by polarity. This step is effective in removing pigments and other small polar impurities.

3.4.3. Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Column and Mobile Phase: Utilize a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water.

-

Sample Injection: Inject a concentrated solution of the semi-purified fraction from the Sephadex column.

-

Purification: Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

Rationale: Preparative HPLC is a high-resolution technique that provides the final step of purification, yielding the compound in a highly pure form.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Elucidation of the proton environment in the molecule. | Signals corresponding to the aromatic protons of the methylenedioxybenzyl groups, the methylenedioxy protons, the benzylic protons, and the protons of the butenolide ring. |

| ¹³C NMR | Determination of the carbon skeleton of the molecule. | Resonances for all carbon atoms, including the carbonyl carbon of the lactone, the olefinic carbons of the butenolide ring, and the carbons of the aromatic rings and the methylenedioxy groups. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound, and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands for the γ-lactone carbonyl group, C=C double bonds, and aromatic rings. |

| Ultraviolet (UV) Spectroscopy | Analysis of the chromophoric system. | Absorption maxima characteristic of the substituted aromatic rings. |

Diagram 2: Chromatographic Purification Cascade

Caption: The sequential chromatographic steps for the purification of the target lignan.

Conclusion and Future Perspectives

This guide provides a robust and detailed framework for the isolation and purification of this compound from its natural source, Hyptis capitata. The successful application of this methodology will yield a highly purified compound suitable for comprehensive pharmacological evaluation.

Future research should focus on elucidating the specific biological activities of this lignan, particularly its potential cytotoxic, anti-inflammatory, and antioxidant properties. Such studies will contribute to a deeper understanding of the therapeutic potential of natural products from the Hyptis genus and may pave the way for the development of new drug leads.

References

-

Almtorp, G. T., et al. (1991). A lignan and pyrone and other constituents from Hyptis capitata. Phytochemistry, 30(8), 2753-2756. [Link]

-

Oomura, Y., et al. (1994). Effects of 2-buten-4-olide, an endogenous satiety substance, on plasma glucose, corticosterone, and catecholamines. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 266(2), R413-R418. [Link]

-

Oomura, Y. (2003). Physiological significance of 2-buten-4-olide (2-B4O), an endogenous satiety substance increased in the fasted state. Endocrine, 22(1), 59-69. [Link]

-

Bridi, H., Meirelles, G. C., & von Poser, G. L. (2020). Subtribe Hyptidinae (Lamiaceae): A promising source of bioactive metabolites. Revista Brasileira de Farmacognosia, 30(4), 455-475. [Link]

-

Sedano-Partida, M. D. (2018). Estudo fitoquímico e avaliação da atividade biológica de extratos de Hyptis capitata Jacq. (Lamiaceae) (Doctoral dissertation, Universidade de São Paulo). [Link]

-

Kusuma, I. W., et al. (2021). Antiacne Compound from the Methanolic Extract of Hyptis (Hyptis capitata) Roots. Advances in Biological Sciences Research, 11, 273-276. [Link]

-

Willför, S. M., et al. (2006). Chromatographic analysis of lignans. Journal of Chromatography A, 1112(1-2), 64-77. [Link]

-

MacRae, W. D., & Towers, G. H. N. (1984). Biological activities of lignans. Phytochemistry, 23(6), 1207-1220. [Link]

Sources

- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide

Abstract

2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide is a lignan of the dibenzylbutyrolactone class, isolated from the medicinal plant Hyptis capitata. While direct and extensive research on this specific molecule is nascent, its structural classification as a dibenzylbutyrolactone lignan provides a strong basis for predicting its biological activities. This guide synthesizes the current understanding of this compound, primarily by examining the well-documented pharmacological properties of structurally related lignans. We will explore the potential anti-inflammatory, cytotoxic, neuroprotective, and antioxidant activities, detailing the underlying mechanisms of action and providing protocols for their investigation. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar natural products.

Introduction: Unveiling a Promising Lignan

This compound is a naturally occurring compound belonging to the dibenzylbutyrolactone class of lignans. It has been isolated from the aerial parts of Hyptis capitata, a plant with a history of use in traditional medicine for treating ailments such as fever, digestive disorders, and open wounds.[1] The core structure features a γ-butenolide ring with two 3,4-methylenedioxybenzyl substituents, a motif common to many biologically active lignans.

The broader family of dibenzylbutyrolactone lignans is renowned for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and antitumor activities.[2][3] This structural similarity suggests that this compound may share in these therapeutic potentials, making it a compelling candidate for further investigation in drug discovery and development.

Potential Biological Activities and Mechanisms of Action

Based on the activities of analogous dibenzylbutyrolactone lignans, we can hypothesize several key biological effects for this compound.

Anti-inflammatory Activity

Dibenzylbutyrolactone lignans are potent modulators of inflammatory pathways. A primary mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[4][5][6]

Plausible Mechanism of Action:

-

Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Structurally similar lignans, such as arctigenin, have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[7]

-

Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, dibenzylbutyrolactone lignans can downregulate the expression of key inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[4][5][6]

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Cytotoxic Activity against Cancer Cells

Several dibenzylbutyrolactone lignans have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9][10]

Plausible Mechanism of Action:

-

Induction of Apoptosis: Lignans can trigger programmed cell death in cancer cells. This may involve the activation of caspases, a family of proteases that execute the apoptotic process.

-

Cell Cycle Arrest: Some lignans can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

-

Induction of Autophagy: In some cancer cell lines, such as human colon cancer cells, dibenzylbutyrolactone lignans have been shown to induce autophagic cell death.[10]

| Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| Arctiin | Mia-PaCa-2 (Pancreatic) | Potent activity reported | [8] |

| (-)-Trachelogenin | SF-295 (Glioblastoma) | 0.8 | [10] |

| (-)-Trachelogenin | HL-60 (Leukemia) | 32.4 | [10] |

Table 1: Cytotoxicity of Structurally Similar Lignans

Neuroprotective Effects

Dibenzylbutyrolactone lignans have shown promise in protecting neurons from various insults, suggesting potential applications in neurodegenerative diseases.[11][12][13]

Plausible Mechanism of Action:

-

Protection against Glutamate-Induced Excitotoxicity: Lignans like (-)-arctigenin have demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary rat cortical cells.[11]

-

Inhibition of Acetylcholinesterase (AChE): Some lignans, such as cubebin, can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine. This action increases cholinergic neurotransmission and may be beneficial in conditions like Alzheimer's disease.[12][13]

-

Antioxidant Activity in the Brain: By scavenging free radicals and reducing oxidative stress, these lignans can protect neuronal cells from damage.[12][13][14]

Caption: Proposed neuroprotective mechanism via AChE inhibition.

Antioxidant Properties

The phenolic nature of lignans imparts them with significant antioxidant properties. They can neutralize harmful free radicals and upregulate the cellular antioxidant defense system.[15][16][17]

Plausible Mechanism of Action:

-

Direct Radical Scavenging: The hydroxyl groups on the aromatic rings of lignans can donate a hydrogen atom to quench free radicals, thereby terminating damaging chain reactions.

-

Activation of the Nrf2/ARE Pathway: Lignans can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[17][18] This leads to an increased synthesis of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), catalase, and superoxide dismutase (SOD).

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To determine the effect of the compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix equal volumes of supernatant and Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability (MTT Assay):

-

Assess the cytotoxicity of the compound on RAW 264.7 cells to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Caption: Workflow for in vitro anti-inflammatory evaluation.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines.

Methodology:

-

Cell Lines: Utilize a range of cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for comparison.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 48-72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound, a lignan from Hyptis capitata, represents a promising natural product for further pharmacological investigation. While direct experimental data on this specific compound is limited, the well-established biological activities of the dibenzylbutyrolactone lignan class provide a strong rationale for exploring its potential as an anti-inflammatory, cytotoxic, neuroprotective, and antioxidant agent.

Future research should focus on the isolation or synthesis of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to confirm these predicted activities. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by this lignan. Such investigations will be instrumental in determining its therapeutic potential and paving the way for its possible development as a novel drug candidate.

References

- Cho, M. K., Jang, Y. P., Kim, Y. C., & Kim, S. G. (2010). Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells. Biological & Pharmaceutical Bulletin, 33(11), 1847-1853.

- Jang, Y. P., Kim, S. R., & Kim, Y. C. (2001). Neuroprotective dibenzylbutyrolactone lignans of Torreya nucifera. Planta Medica, 67(5), 470-472.

- Li, C., Li, X., Li, Y., Wang, R., & Li, X. (2022). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. RSC Medicinal Chemistry, 13(5), 603-611.

- Tejedor, M. C., Al-Qawasmeh, R. A., Al-Ramadneh, A. A., & de la Puerta, R. (2019). Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Molecules, 24(18), 3328.

- Li, C., Li, X., Li, Y., Wang, R., & Li, X. (2022). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. RSC Medicinal Chemistry, 13(5), 603-611.

- Solyomváry, A., Beni, S., & Boldizsár, I. (2017). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry, 17(12), 1053-1074.

- Nagai, M., Fujita, M., Nagumo, S., Lee, S. M., & Inoue, T. (1998). Inhibitory Effects of Lignans on the Activity of Human Matrix Metalloproteinase 7 (Matrilysin).

- Solyomváry, A., Beni, S., & Boldizsár, I. (2017). Dibenzylbutyrolactone Lignans – A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry, 17(12), 1053-1074.

- Kumar, A., Kumar, S., Singh, P., & Kumar, D. (2025). Two new dibenzyl- γ-butyrolactone lignans with cytotoxic activity from Himalaiella heteromalla, an Indian Himalayan plant.

- Widyowati, R., Agil, M., & Nakashima, S. (2022).

- Widyowati, R., Agil, M., & Nakashima, S. (2022).

- O'Driscoll, J. M., Moughty, N. M., & Phelan, J. J. (2018).

- Solyomváry, A., Beni, S., & Boldizsár, I. (2017). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry, 17(12), 1053-1074.

- Widyowati, R., Sugahara, T., & Agil, M. (2021). Biological activities and phytochemicals of Hyptis capitata grown in East Kalimantan, Indonesia. AIP Conference Proceedings, 2353(1), 030043.

- Singh, S., Singh, S., Kumar, P., & Singh, D. (2017). Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice. Indian Journal of Medical Research, 146(2), 255-259.

- de Almeida, A. A., de Melo, J. P., & de Oliveira, E. R. (2000). Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb. Journal of Ethnopharmacology, 72(1-2), 131-135.

- Singh, S., Singh, S., Kumar, P., & Singh, D. (2017). Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice. Indian Journal of Medical Research, 146(2), 255-259.

- Moura, A. F., Leite, A. S., & Pessoa, O. D. (2018). In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells. Toxicology in Vitro, 47, 129-136.

- Kim, Y. C., Kim, S. R., & Markelonis, G. J. (2000). Potent inhibition of lipopolysaccharide-inducible nitric oxide synthase expression by dibenzylbutyrolactone lignans through inhibition of I-kappaBalpha phosphorylation and of p65 nuclear translocation in macrophages. Biochemical Pharmacology, 60(12), 1895-1902.

- Sari, D. R., Arrahman, A., & Muchtaromah, B. (2022). Neuroprotective potential of lignan-rich fraction of Piper cubeba L. by improving antioxidant capacity in the rat's brain. Brazilian Journal of Biology, 84, e260582.

- Cho, M. K., Jang, Y. P., Kim, Y. C., & Kim, S. G. (2004). Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits type I-IV allergic inflammation and pro-inflammatory enzymes. Archives of Pharmacal Research, 27(11), 1130-1136.

- Stuart, G. U. (n.d.).

- Sumitha, V., Mini, I., & Nair, L. S. (2022). Assessment of Hepatoprotective Activity of Hyptis capitata Jacq. Against Oxidative Stress Induced by H2O2. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 43-47.

- Ferreira, M. J., Duarte, N., & Reis, M. (2012). Dibenzylbutane- and butyrolactone-type lignans as apoptosis inducers in human hepatoma HuH-7 cells. Phytotherapy Research, 26(5), 692-696.

- ResearchGate. (n.d.). Cytotoxicity of lignans in diverse carcinoma cell lines (IC 50 in µM).

- Al-Ishaq, R. K., Abotaleb, M., & Kubatka, P. (2024). The promising antioxidant effects of lignans: Nrf2 activation comes into view. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1-17.

- Salehi, B., Sharopov, F., & Martorell, M. (2020). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. Biomolecules, 10(12), 1664.

- Lee, J., & Kim, J. H. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. International Journal of Molecular Sciences, 23(24), 15682.

- El-Hefnawy, H. M., El-Shamy, S., & El-Kashak, W. (2015). Antioxidant, Antimicrobial and Anti-HCV Activities of Lignan Extracted from Flaxseed. Journal of Applied Pharmaceutical Science, 5(12), 001-007.

Sources

- 1. Ethnopharmacology of Hyptis capitata | Plant Science Today [horizonepublishing.com]

- 2. Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones [mdpi.com]

- 3. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Potent inhibition of lipopolysaccharide-inducible nitric oxide synthase expression by dibenzylbutyrolactone lignans through inhibition of I-kappaBalpha phosphorylation and of p65 nuclear translocation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two new dibenzyl- γ-butyrolactone lignans with cytotoxic activity from Himalaiella heteromalla, an Indian Himalayan plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modular Synthesis and Biological Investigation of 5-Hydroxymethyl Dibenzyl Butyrolactones and Related Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective dibenzylbutyrolactone lignans of Torreya nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. jabonline.in [jabonline.in]

- 16. Assessment of Hepatoprotective Activity of Hyptis capitata Jacq. Against Oxidative Stress Induced by H2O2 | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 17. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the lignan 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for natural products, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a lignan isolated from medicinal plants such as Hyptis capitata. Lignans are a class of polyphenolic compounds known for their diverse biological activities. The structural elucidation of such natural products is fundamental to understanding their chemical properties and potential therapeutic applications. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will explore the expected spectroscopic signatures of this compound, offering a robust framework for its identification and analysis.

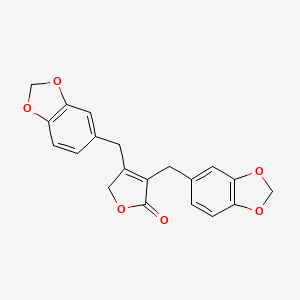

Molecular Structure and Key Spectroscopic Features

The structure of this compound comprises a central α,β-unsaturated γ-lactone (2-buten-4-olide) core, substituted with two 3,4-methylenedioxybenzyl groups. This arrangement of functional groups gives rise to a distinct set of spectroscopic signals that are diagnostic for the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this lignan is expected to show distinct signals for the aromatic protons, the benzylic protons, the methylene protons of the methylenedioxy groups, and the protons of the butenolide ring. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | d | 2H | Ar-H |

| ~6.70 | d | 2H | Ar-H |

| ~6.65 | s | 2H | Ar-H |

| ~5.95 | s | 4H | -O-CH₂-O- |

| ~4.70 | s | 2H | C4-H₂ |

| ~3.50 | s | 2H | C2-CH₂-Ar |

| ~3.45 | s | 2H | C3-CH₂-Ar |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The presence of the carbonyl group, aromatic carbons, and the methylenedioxy carbon are key diagnostic features.

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~171.0 | C=O (lactone) |

| ~148.0 | Ar-C-O |

| ~146.5 | Ar-C-O |

| ~135.0 | C2=C3 |

| ~130.0 | Ar-C (quaternary) |

| ~122.0 | Ar-CH |

| ~109.0 | Ar-CH |

| ~108.5 | Ar-CH |

| ~101.0 | -O-CH₂-O- |

| ~70.0 | C4 |

| ~35.0 | C2-CH₂-Ar |

| ~30.0 | C3-CH₂-Ar |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Causality in Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has minimal overlapping signals with the analyte.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its protons resonate at a high field (0 ppm), which rarely interferes with the signals of the analyte.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the lactone, the C=C of the butenolide ring, the aromatic C=C bonds, and the C-O bonds of the ethers and the lactone.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2900-2850 | Medium | Aliphatic C-H stretch |

| ~1750-1730 | Strong | C=O stretch (α,β-unsaturated γ-lactone) |

| ~1650-1630 | Medium | C=C stretch (alkene) |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250, 1040 | Strong | C-O stretch (ethers and lactone) |

| ~930 | Medium | -O-CH₂-O- bend (characteristic of methylenedioxy group)[1] |

Experimental Protocol for IR Spectroscopy

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Expertise in Method Selection: LC-MS is the preferred method for analyzing natural product extracts as it combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the analysis of complex mixtures and the unambiguous identification of individual components. ESI is chosen for its ability to generate intact molecular ions from moderately polar compounds with minimal fragmentation, which is ideal for determining the molecular weight.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and technically sound basis for the identification and characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure of this lignan. The detailed protocols and explanations of experimental choices are intended to empower scientists in their analytical workflows, ensuring data integrity and reproducibility. This guide serves as a valuable resource for those working in natural product chemistry, drug discovery, and related fields.

References

-

Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1957). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 29(6), 904–911. [Link]

-

Li, D., et al. (2014). Tandem mass spectrometric fragmentation behavior of lignans, flavonoids and triterpenoids in Streblus asper. Rapid Communications in Mass Spectrometry, 28(22), 2455-2467. [Link]

-

Salehi, B., et al. (2019). The therapeutic potential of lignans in the management of cancer: A review of the current literature. Molecules, 24(22), 4047. [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105. [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Sequencing of Lignin Oligomers. Plant Physiology, 153(4), 1464–1478. [Link]

Sources

solubility of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide in common lab solvents

An In-depth Technical Guide to the Solubility of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a lignan isolated from the medicinal plant Hyptis capitata.[1][2][3] Given the limited availability of specific empirical solubility data for this compound in publicly accessible literature, this document leverages fundamental chemical principles and the known behavior of the broader lignan class to predict its solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this and similar compounds in common laboratory solvents. This work is intended to empower researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively handle and formulate this compound for a range of research applications.

Introduction: Understanding the Compound and the Importance of Solubility

This compound is a natural product belonging to the lignan class of secondary metabolites.[1][2] Lignans are a diverse group of compounds characterized by the coupling of two phenylpropanoid units and are known for their wide range of biological activities. The specific structure of this compound, featuring a γ-butenolide core, makes it a subject of interest for phytochemical and pharmacological research.[1][3]

In any laboratory setting, particularly in the realms of natural product chemistry, pharmacology, and drug development, understanding a compound's solubility is a critical first step. Solubility dictates the feasibility of in vitro and in vivo assays, influences the choice of solvents for extraction and purification, and is a cornerstone for developing effective formulations. An accurate solubility profile is, therefore, indispensable for advancing the scientific investigation of this compound.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure, including its polarity, molecular weight, and the presence of functional groups capable of forming intermolecular interactions with the solvent. The molecular formula of this compound is C₂₀H₁₆O₆, with a molecular weight of 352.34 g/mol .[3]

An analysis of its structure reveals several key features that influence its solubility:

-

Large Aromatic Surface Area: The two methylenedioxybenzyl groups provide a significant nonpolar character, suggesting good solubility in organic solvents that can engage in π-π stacking and van der Waals interactions.

-

Lactone and Ether Groups: The presence of a butenolide (a cyclic ester or lactone) and methylenedioxy (ether) groups introduces polar characteristics through oxygen atoms with lone pairs of electrons. These groups can act as hydrogen bond acceptors.

-

Absence of Acidic or Basic Centers: The molecule lacks readily ionizable functional groups, meaning its solubility is unlikely to be significantly influenced by the pH of aqueous solutions.

-

Overall Polarity: The combination of a large nonpolar backbone with several polar functional groups suggests that the molecule is moderately polar.

Lignans, as a class, are generally soluble in organic solvents and have limited solubility in water.[4] Based on these structural features and general principles, we can predict the solubility of this compound in a range of common laboratory solvents.

Caption: Factors influencing the predicted solubility of this compound.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Example | Relative Polarity Index (Water=1) | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | High | The high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the compound. |

| Dimethylformamide (DMF) | 0.386 | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating the molecule effectively. | |

| Acetone | 0.355 | High to Medium | A good solvent for many organic compounds; its polarity should be sufficient to dissolve the target molecule. | |

| Tetrahydrofuran (THF) | 0.207 | Medium | Its cyclic ether structure can interact with the molecule, but its lower polarity compared to DMSO may limit high solubility. | |

| Acetonitrile | 0.460 | Medium | A polar aprotic solvent, but its interactions might be less favorable than with DMSO or DMF. | |

| Polar Protic | Ethanol | 0.654 | Medium | The hydroxyl group can act as a hydrogen bond donor and acceptor, but the overall polarity may be less optimal than polar aprotic solvents. |

| Methanol | 0.762 | Medium | Similar to ethanol, it should be a reasonably good solvent. | |

| Water | 1.000 | Very Low | The large nonpolar surface area of the molecule will likely lead to very poor solubility in water, a common trait for lignans.[4] | |

| Nonpolar | Dichloromethane (DCM) | 0.309 | Medium to Low | Its ability to dissolve moderately polar compounds may allow for some solubility. |

| Chloroform | 0.259 | Medium to Low | Similar to DCM, chloroform can be effective for extracting lignans.[5] | |

| Toluene | 0.099 | Low | The aromatic nature of toluene may interact favorably with the benzyl rings, but the overall polarity is low. | |

| Hexane | 0.009 | Very Low | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility: A Standard Operating Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol describes the equilibrium shake-flask method, a gold standard for solubility determination.

Materials and Reagents

-

This compound (as a solid)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Factors Influencing Solubility Measurements

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, it is crucial to maintain and report the temperature at which the solubility was determined.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using highly pure materials is essential for obtaining accurate and reproducible results.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the solubility. The time required to reach equilibrium should be determined experimentally.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. It is important to characterize the solid form being used.

Practical Considerations for Formulation

The determined solubility data is vital for subsequent experimental work:

-

Stock Solution Preparation: The choice of solvent and the maximum achievable concentration for a stock solution are directly informed by the solubility data. DMSO is a common choice for preparing high-concentration stock solutions for in vitro assays.

-

Formulation for in vivo Studies: For animal studies, solubility in biocompatible solvent systems is critical. The data will guide the selection of appropriate vehicles and the potential need for formulation strategies such as co-solvents, surfactants, or complexing agents to enhance aqueous solubility.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a thorough understanding of its chemical structure allows for reliable predictions of its solubility behavior. It is anticipated that the compound will exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and very low solubility in water and nonpolar hydrocarbons. This guide provides a robust experimental framework for researchers to determine the precise solubility of this lignan in any solvent of interest. Such empirical data is fundamental for the rigorous and successful investigation of this promising natural product.

References

-

Flexbiosys. (n.d.). This compound. Retrieved from Flexbiosys website. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents. Retrieved from PMC website. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from University of Rochester website. [Link]

-

ACS Publications. (2010). Potent Cytotoxic Arylnaphthalene Lignan Lactones from Phyllanthus poilanei. Journal of Natural Products. [Link]

Sources

An In-Depth Technical Guide to 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide: From Discovery to Future Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lignan 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide, a natural product isolated from the medicinal plant Hyptis capitata. The guide details its initial discovery and structural elucidation, explores plausible synthetic pathways based on established organic chemistry principles, and discusses its potential biological activities in the context of related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this and similar butenolide lignans.

Introduction: The Emergence of a Novel Lignan

This compound, also known as 10-epi-olguine, belongs to the diverse class of lignans, which are a group of naturally occurring phenolic compounds. Lignans have garnered significant attention in the scientific community for their wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties[1][2][3]. The butenolide moiety, a five-membered lactone ring, is a common feature in many bioactive natural products and is often crucial for their pharmacological effects. The subject of this guide is a unique lignan featuring a γ-butenolide core substituted with two 3,4-methylenedioxybenzyl groups. This structural feature, particularly the presence of the methylenedioxy bridge, is of interest due to its prevalence in other bioactive molecules.

Discovery and Structural Elucidation

The first and definitive report on the isolation and characterization of this compound was published in 1991 by Gunvor T. Almtorp and colleagues in the journal Phytochemistry. The compound was extracted from the aerial parts of Hyptis capitata, a plant with a history of use in traditional medicine. The structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which revealed its distinct dibenzylbutenolide skeleton.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₆O₆ |

| Molecular Weight | 352.34 g/mol |

| Appearance | Crystalline solid |

| Key Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and MS data consistent with the proposed structure. |

| Source | Hyptis capitata (Lamiaceae) |

Synthetic Strategies: A Plausible Retrosynthetic Analysis

While a specific total synthesis of this compound has not been extensively reported, a plausible synthetic route can be devised based on established methodologies for constructing similar lignan butenolides. A key strategic disconnection points to a Stobbe condensation reaction as a pivotal step for the formation of the butenolide core.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

A viable synthetic approach would involve the following key transformations:

-

Stobbe Condensation: The reaction between piperonal (3,4-methylenedioxybenzaldehyde) and diethyl succinate in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide, would yield a diarylidenesuccinic acid derivative. The Stobbe condensation is a powerful tool for forming the requisite carbon-carbon bonds and installing the carboxylic acid and ester functionalities.[4][5][6][7][8]

-

Reduction and Lactonization: The resulting succinic acid derivative can then be selectively reduced. For instance, reduction of the ester group followed by acid-catalyzed lactonization would lead to the formation of the butenolide ring.

-

Isomerization: Control of the double bond geometry within the butenolide ring might be necessary and could be achieved through various isomerization techniques.

Caption: Proposed synthetic workflow for the target lignan.

Biological Activities and Mechanism of Action: An Area Ripe for Exploration

While the source plant, Hyptis capitata, has been traditionally used for various ailments and its extracts have demonstrated antioxidant, antibacterial, antiviral, and cytotoxic properties, specific biological data for this compound is currently limited in the public domain.[9][10][11] However, based on the activities of structurally related lignans and butenolides, several potential avenues for its pharmacological action can be postulated.

Potential Cytotoxic and Anticancer Activity

Many lignans exhibit significant cytotoxic effects against various cancer cell lines. For instance, aryltetralin lignans isolated from Hyptis brachiata have been shown to inhibit T lymphocyte proliferation and induce cell cycle arrest in the G2/M phase.[12][13][14] The mechanism often involves interference with microtubule formation or topoisomerase inhibition. Given the structural similarities, it is plausible that this compound could also possess antiproliferative properties.

Potential Anti-inflammatory Activity

Lignans are known to possess anti-inflammatory properties.[15] This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. The underlying mechanisms may involve the modulation of key signaling pathways like NF-κB. Extracts from the related plant Hyptis suaveolens have demonstrated immunomodulatory and antioxidant effects in models of intestinal inflammation.[10]

Potential Antiviral Activity

Several lignans and butenolide-containing compounds have been reported to have antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza A virus.[1][2][16] The mechanisms of antiviral action for lignans are diverse and can include inhibition of viral entry, replication, or release.

Caption: Postulated biological activities and mechanisms of action.

Future Directions and Conclusion

This compound represents an intriguing natural product with a unique chemical architecture. While its discovery dates back over three decades, its full biological potential remains largely untapped. The structural motifs present in this lignan suggest a high probability of interesting pharmacological activities.

Future research should focus on:

-

Total Synthesis and Analogue Development: A robust and efficient total synthesis would not only confirm the structure but also enable the generation of analogues for structure-activity relationship (SAR) studies.

-

Comprehensive Biological Screening: The compound should be systematically evaluated in a battery of in vitro and in vivo assays to determine its cytotoxic, anti-inflammatory, antiviral, and other potential therapeutic effects.

-

Mechanism of Action Studies: Should significant biological activity be identified, detailed mechanistic studies will be crucial to understand its molecular targets and signaling pathways.

References

-

Keller, M., Winker, M., Zimmermann-Klemd, A. M., Sperisen, N., Gründemann, C., & Potterat, O. (2023). Aryltetralin lignans from Hyptis brachiata inhibiting T lymphocyte proliferation. Biomedicine & Pharmacotherapy, 160, 114328. [Link]

-

Keller, M., Winker, M., Zimmermann-Klemd, A. M., Sperisen, N., Gründemann, C., & Potterat, O. (2023). Aryltetralin lignans from Hyptis brachiata inhibiting T lymphocyte proliferation. ResearchGate. [Link]

-

Keller, M., Winker, M., Zimmermann-Klemd, A. M., Sperisen, N., Gründemann, C., & Potterat, O. (2023). Aryltetralin lignans from Hyptis brachiata inhibiting T lymphocyte proliferation. PubMed. [Link]

-

Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. [Link]

- Ziegler, S. F., Ramsdell, F., & Alderson, M. R. (1994). The activation antigen CD69. Stem cells, 12(5), 456–465.

-

Asano, J., Chiba, K., Tada, M., & Yoshii, T. (1996). Antiviral activity of lignans and their glycosides from Justicia procumbens. Phytochemistry, 42(3), 713-717. [Link]

-

Cui, Q., Du, R., Liu, M., & Rong, L. (2020). Lignans and Their Derivatives from Plants as Antivirals. Molecules, 25(1), 183. [Link]

-

Li, C., Wang, Y., Zhu, Y., & Yang, L. (2021). Plant-derived lignans as potential antiviral agents: a systematic review. Phytochemistry Reviews, 21(1), 239–289. [Link]

-

Li, C., Wang, Y., Zhu, Y., & Yang, L. (2021). Plant-derived lignans as potential antiviral agents: a systematic review. PMC. [Link]

-

Merck Index. (n.d.). Stobbe Condensation. Merck Index Online. [Link]

- Basha, F. Z., & DeBernardis, J. F. (1987). A stereoselective Stobbe condensation of ethyl methyl diphenylmethylene succinate with aromatic aldehydes. The Journal of Organic Chemistry, 52(23), 5221-5224.

- Stobbe, H. (1893). Ueber eine neue Synthese von Teraconsäure. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.

-

To'bungan, N., Pratiwi, R., Widyarini, S., & Nugroho, L. H. (2021). Cytotoxicity extract and fraction of knobweed (Hyptis capitata) and its effect on migration and apoptosis of T47D cells. Biodiversitas Journal of Biological Diversity, 23(2), 572-580. [Link]

-

UCLA Chemistry. (n.d.). Stobbe Condensation. Illustrated Glossary of Organic Chemistry. [Link]

- de Cássia da Silveira e Sá, R., Andrade, L. N., de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules, 18(1), 1227–1254.

-

To’bungan, N., Jati, W. N., & Zahida, F. (2021). Acute toxicity and anticancer potential of knobweed (Hyptis capitata) ethanolic leaf extract and fraction. ResearchGate. [Link]

- Pan, L., Chai, H., Kinghorn, A. D. (2014). Anti-inflammatory activity of lignans. Planta Medica, 80(14), 1143-1152.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Plant-derived lignans as potential antiviral agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. Stobbe Condensation [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Stobbe condensation [chem.ucla.edu]

- 9. smujo.id [smujo.id]

- 10. Hyptis suaveolens (L.) Poit protects colon from TNBS-induced inflammation via immunomodulatory, antioxidant and anti-proliferative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. up-rid.up.ac.pa [up-rid.up.ac.pa]

- 13. researchgate.net [researchgate.net]

- 14. Aryltetralin lignans from Hyptis brachiata inhibiting T lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Butenolide Lignans: An In-depth Technical Guide

Introduction

Butenolide lignans, a distinct subclass of phytoestrogens, are characterized by a dibenzylbutyrolactone core structure. These naturally occurring polyphenolic compounds, found in a variety of plant species, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of butenolide lignans, with a focus on their applications in oncology, inflammation, and neuroprotection. As a Senior Application Scientist, the following sections will not only detail the molecular mechanisms of action but also provide the rationale behind the experimental approaches used to elucidate these pathways, offering valuable insights for researchers and drug development professionals.

Core Therapeutic Areas and Molecular Targets

Butenolide lignans exert their biological effects through the modulation of multiple critical signaling pathways implicated in the pathogenesis of a range of diseases. The subsequent sections will delve into the specific molecular targets identified for prominent butenolide lignans such as Arctigenin, Gomisin A, and (-)-Hinokinin.

Oncology

The anticancer properties of butenolide lignans are a major area of investigation. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis across various cancer types.

Arctigenin, a well-studied butenolide lignan, demonstrates significant inhibitory effects on the growth of numerous cancer cell lines, including those of the stomach, lungs, liver, and colon.[1] Its anticancer activity is attributed to the modulation of several key signaling pathways.

-

PI3K/Akt Pathway Inhibition: Arctigenin has been shown to inhibit the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its dysregulation is a common feature in many cancers. By inhibiting the phosphorylation of Akt, arctigenin effectively downregulates downstream survival signals, leading to apoptosis in cancer cells.

-

STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression. Arctigenin has been found to directly bind to the SH2 domain of STAT3, inhibiting its activation and subsequent translocation to the nucleus.[3] This disruption of STAT3 signaling leads to decreased proliferation and induction of apoptosis in cancer cells, particularly in triple-negative breast cancer.[3]

-

Induction of Apoptosis: Arctigenin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] It modulates the expression of key apoptotic proteins, including the Bcl-2 family members and caspases, tipping the balance towards programmed cell death in malignant cells.

A visual representation of the signaling pathways targeted by Arctigenin in cancer is provided below:

Caption: Arctigenin's anticancer mechanism targeting PI3K/Akt and STAT3 pathways.

Gomisin A, another prominent butenolide lignan, has demonstrated significant anticancer activities, particularly in non-small cell lung cancer (NSCLC).[5] Network pharmacology and molecular docking studies have identified several key targets for Gomisin A.

-

Central Targets: TNF, AKT1, STAT3, and IL6 have been identified as central targets of Gomisin A in NSCLC.[5][6] By modulating these key nodes in cancer signaling networks, Gomisin A can inhibit cancer cell viability, migration, and invasion.[5]

-

PI3K/Akt Pathway Inhibition: Similar to arctigenin, Gomisin A has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its pro-apoptotic and anti-proliferative effects.[5][6]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various butenolide lignans against different cancer cell lines, providing a quantitative measure of their cytotoxic potential.

| Butenolide Lignan | Cancer Cell Line | IC50 Value | Reference |

| Arctigenin | Human Colon Cancer (H116) | 0.31 µg/ml | [7] |

| Arctigenin | Human Hepatocellular Carcinoma (HepG2) | 1.99 µM (24h) | [4] |

| Arctigenin | Triple-Negative Breast Cancer (MDA-MB-231) | 0.787 µM (24h) | [3] |

| Arctigenin | Triple-Negative Breast Cancer (MDA-MB-468) | 0.283 µM (24h) | [3] |

| Gomisin A | Non-Small Cell Lung Cancer | - | [8] |

| Gomisin J | Breast Cancer (MCF7) | <10 µg/ml (antiproliferative) | [9] |

| Gomisin J | Breast Cancer (MDA-MB-231) | <10 µg/ml (antiproliferative) | [9] |

| Gomisin L1 | Ovarian Cancer (A2780) | 21.92 ± 0.73 µM | [10] |

| Gomisin L1 | Ovarian Cancer (SKOV3) | 55.05 ± 4.55 µM | [10] |

| (-)-Hinokinin | Human Colon Cancer (HT-29) | 4.61 µg/mL | [11] |

| (-)-Hinokinin | Human Melanoma (B16F10) | 2.72 µg/mL | [11] |

| (-)-Hinokinin | Human Cervical Cancer (HeLa) | 2.58 µg/mL | [11] |

Anti-inflammatory Action

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Butenolide lignans exhibit potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

Arctigenin's anti-inflammatory effects are well-documented and are mediated through the inhibition of several key pathways.[7]

-

NF-κB Pathway Inhibition: Arctigenin effectively suppresses the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[4][7] It achieves this by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

-

MAPK and PI3K/Akt Pathway Modulation: Arctigenin also blocks the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are also involved in the inflammatory cascade.[7]

-

Inhibition of Inflammatory Mediators: It has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

(-)-Hinokinin has been shown to exert anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines.

-

Inhibition of TNF-α and IL-6: Studies have demonstrated that (-)-hinokinin can inhibit the secretion of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated human leukemia monocytic (THP-1) cells.[12]

The signaling cascade for the anti-inflammatory action of butenolide lignans is depicted below:

Caption: Anti-inflammatory mechanism of butenolide lignans via NF-κB pathway inhibition.

Neuroprotection

Emerging evidence suggests that butenolide lignans possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases.

-

Modulation of Neurotransmitter Transporters: (-)-Hinokinin has been shown to display modulatory effects on human monoamine and GABA transporters, which are critical for regulating neurotransmission.[2] Specifically, it inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), and the GAT-1 GABA transporter subtype.[2] This suggests its potential as a therapeutic agent for conditions like ADHD and anxiety.[2]

-

Activation of TrkB Receptor: Certain butenolides have been found to exert neuroprotective activity through the activation of the TrkB neurotrophin receptor, the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF).[13] BDNF plays a crucial role in neuronal survival and maintenance.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for key assays used to investigate the therapeutic targets of butenolide lignans.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of butenolide lignans on cancer cell lines.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14][15]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the butenolide lignan (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. The rationale here is to allow sufficient time for the viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16] This step is critical for accurate spectrophotometric measurement.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

An illustrative workflow for the MTT assay is presented below:

Caption: Step-by-step workflow of the MTT cell viability assay.

Protocol 2: Western Blot Analysis of the PI3K/Akt Pathway

Objective: To investigate the effect of butenolide lignans on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (both total and phosphorylated forms).

Methodology:

-

Cell Lysis: Treat cells with the butenolide lignan for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading of samples.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Conclusion

Butenolide lignans represent a promising class of natural compounds with a wide range of therapeutic applications. Their ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores their potential for the development of novel therapeutic agents. This technical guide has provided an in-depth overview of the identified molecular targets of butenolide lignans, supported by quantitative data and detailed experimental protocols. The continued exploration of these compounds and their mechanisms of action will undoubtedly pave the way for new and effective treatments for a variety of human diseases.

References

-

Arctin and Arctigenin as a Potential Treatment for Solid Tumors. (n.d.). IntechOpen. [Link]

-

Jiang, Z., et al. (2024). Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays. Journal of Biochemical and Molecular Toxicology. [Link]

-

Yang, S., et al. (2015). Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721. PLoS ONE. [Link]

-

Marcotullio, M. C., et al. (2014). Hinokinin, an Emerging Bioactive Lignan. Molecules. [Link]

-

Yang, S., et al. (2017). Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy. Oncotarget. [Link]

-

Jiang, Z., et al. (2024). Action of gomisin A on Ca 2+ levels. (a) Gomisin A was administered at... ResearchGate. [Link]

-

Desai, S. J., et al. (2013). Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica. ResearchGate. [Link]

-

Park, S. Y., et al. (2019). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. Molecules. [Link]

-

Wang, C., et al. (2022). Arctigenin: pharmacology, total synthesis, and progress in structure modification. RSC Medicinal Chemistry. [Link]

-

Osmakov, D. I., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. Molecules. [Link]

-

Chen, C. H., et al. (2022). Anti-inflammatory butanolides and lignanoids from the root of Machilus zuihoensis var. mushaensis. Fitoterapia. [Link]

-

Sittisart, P., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. (n.d.). [Link]

-

Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

-

Chen, C. H., et al. (2022). Anti-inflammatory butanolides and lignanoids from the root of Machilus zuihoensis var. mushaensis. Fitoterapia. [Link]

-

Marcotullio, M. C., et al. (2014). Hinokinin, an Emerging Bioactive Lignan. ResearchGate. [Link]

-

Farha, A. K., et al. (2023). Anticancer potential of flaxseed lignans, their metabolites and synthetic counterparts in relation with molecular targets: current challenges and future perspectives. Food & Function. [Link]

-

The major signaling pathways involved in the neuroprotective effects of... ResearchGate. (n.d.). [Link]

-

Jang, M., et al. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. International Journal of Molecular Sciences. [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

-

Jang, M., et al. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. Semantic Scholar. [Link]

-

Anti-inflammatory activity of lignans ex vivo and in vivo. ResearchGate. (n.d.). [Link]

-

Giaccio, P., et al. (2023). Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. Marine Drugs. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-